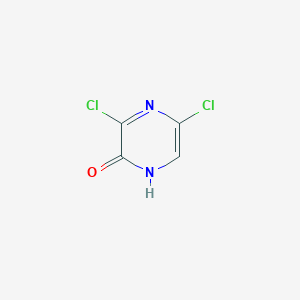

3,5-Dichloropyrazin-2(1H)-one

Descripción general

Descripción

3,5-Dichloropyrazin-2(1H)-one, also known as DCP or 3,5-DCP, is an organic compound belonging to the pyrazinone class of heterocyclic compounds. It is an important intermediate in the synthesis of several drugs, and has a wide range of applications in scientific research. In

Aplicaciones Científicas De Investigación

Organic Synthesis and Peptide Mimicry : 3,5-Dihalo-2(1H)-pyrazinones, including 3,5-Dichloropyrazin-2(1H)-one, are versatile scaffolds in organic synthesis. They have applications in peptide mimicry and drug design due to their structural flexibility and functionalizability (Pawar & Borggraeve, 2006).

Medicinal Chemistry and Drug Development : A study focused on the rapid microwave method for synthesizing functionalized 3,5-dichloro-2(1H)-pyrazinones. These compounds have significant potential in medicinal chemistry for developing novel Hepatitis C virus NS3 protease inhibitors (Gising et al., 2009).

Pharmacological Properties : 3,5-Diphenyl-1H-pyrazole derivatives, a class related to this compound, demonstrate sedative effects, platelet antiaggregating activity, and moderate local anesthetic, analgesic, and anti-inflammatory activities in animal models (Bondavalli et al., 1990).

Cancer Treatment Applications : An optimized derivative, 3,5-diaryl-pyrazin-2(1H)-one, shows potent activity against PDGF-R, suggesting its potential for treating PDGF-R dependent cancer cells (Horbert et al., 2015).

Marine-Derived Drug Development : Marine hamacanthin-derived pyrazin-2(1H)-ones demonstrate potential as potent PDGFR inhibitors, indicating their use in anti-cancer drug development (Pinchuk et al., 2013).

Synthetic Methodology Development : A catalyst-free method for synthesizing phosphonated 2(1H)-pyrazinones from 3,5-dichloropyrazinones opens up applications in various industrial sectors (Alen et al., 2007).

Mecanismo De Acción

Target of Action

It is known to be used in the preparation of triazolopyrazines and related bicyclic nitrogen heterocycles . These compounds are often used as Ahr modulators for the treatment of diseases .

Mode of Action

It’s structurally related to dicyanopyrazines, which are known to be powerful photoredox catalysts . These catalysts facilitate property tuning by interchanging parts of the donor-acceptor system . This suggests that 3,5-Dichloropyrazin-2(1H)-one may interact with its targets through a similar mechanism, potentially involving electron transfer processes .

Biochemical Pathways

Given its structural similarity to dicyanopyrazines, it may influence photoredox transformations . These transformations include various organic reactions such as oxidations, reductions, and bond formations .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Given its use in the synthesis of ahr modulators, it may contribute to the modulation of the aryl hydrocarbon receptor (ahr), which plays a role in various biological processes, including immune response and cellular proliferation .

Análisis Bioquímico

Biochemical Properties

It is known that it is used in the preparation of triazolopyrazines and related bicyclic nitrogen heterocycles

Cellular Effects

The cellular effects of 3,5-Dichloropyrazin-2(1H)-one are not well studied. It is known that the compound is used in the preparation of triazolopyrazines and related bicyclic nitrogen heterocycles . These compounds have been studied for their effects on various types of cells and cellular processes.

Molecular Mechanism

It is known to be a reagent in the synthesis of triazolopyrazines and related bicyclic nitrogen heterocycles . These compounds have been studied for their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

3,5-dichloro-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHJAHNEBHARQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130879-62-8 | |

| Record name | 3,5-dichloro-1,2-dihydropyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

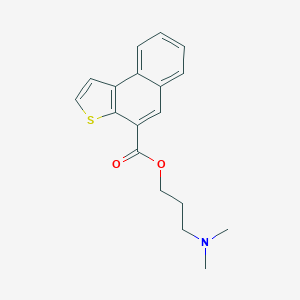

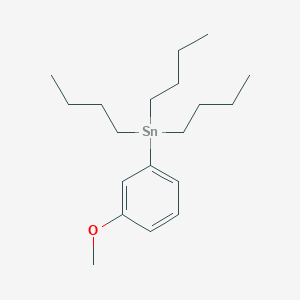

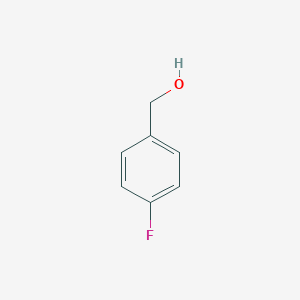

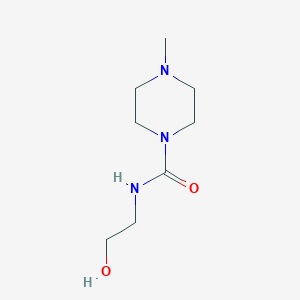

Feasible Synthetic Routes

Q1: Why is 3,5-Dichloropyrazin-2(1H)-one a molecule of interest for medicinal chemistry?

A1: this compound serves as a versatile building block for creating diverse chemical structures, particularly those with potential biological activity. Its structure allows for various chemical modifications at the chlorine atoms and the nitrogen in the ring. The articles highlight its use in synthesizing pyrazine-containing nucleoside analogues [, ]. These analogues mimic natural nucleosides, the building blocks of DNA and RNA, and hold promise as antiviral or anticancer agents.

Q2: What synthetic strategies are employed to utilize this compound in nucleoside analogue synthesis?

A2: The provided research utilizes a stepwise approach:

Q3: What are the advantages of using microwave irradiation in these synthetic procedures?

A3: Microwave irradiation significantly enhances reaction rates, often reducing reaction times from hours to minutes. This is particularly beneficial for the Huisgen cycloaddition step in nucleoside analogue synthesis [, ], leading to faster and more efficient synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)

![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)